molecular formula C9H14N4O4 B2536569 Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate CAS No. 307524-88-5

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate

Cat. No.: B2536569
CAS No.: 307524-88-5
M. Wt: 242.235
InChI Key: KXHBPRXHBKVNFH-UHFFFAOYSA-N
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Description

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is a triazine derivative characterized by a 1,2,4-triazine core substituted with hydroxyl groups at positions 3 and 5. The compound features a butyl ester group linked via an amino-acetate moiety, distinguishing it from other triazine-based molecules.

Properties

IUPAC Name

butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-2-3-4-17-6(14)5-10-7-8(15)11-9(16)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHBPRXHBKVNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate typically involves the nucleophilic substitution of a triazine derivative. One common method involves the reaction of 3,5-dihydroxy-1,2,4-triazine with butyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is characterized by its unique molecular structure, which includes a triazine ring that is known for its biological activity. The presence of hydroxyl groups enhances its potential as a bioactive compound. The molecular formula is C9H14N4O4C_9H_{14}N_4O_4, and it has a molecular weight of approximately 230.23 g/mol .

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with triazine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazine can induce apoptosis in various cancer cell lines. In a related study involving triazine derivatives, compounds demonstrated cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 µM . This suggests that this compound may similarly possess anticancer properties due to its structural similarities.

2. Acetylcholinesterase Inhibition

The compound has potential applications in treating neurodegenerative diseases like Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). Compounds designed with triazine cores have shown promising AChE inhibitory activities in vitro . Given the structural attributes of this compound, it is plausible that it could exhibit similar inhibitory effects.

Agricultural Applications

1. Herbicidal Activity

Triazine compounds are well-known in agricultural chemistry for their herbicidal properties. Research has highlighted the effectiveness of triazine-based herbicides in controlling weed populations while minimizing crop damage. The unique functional groups present in this compound may enhance its efficacy as a herbicide by improving selectivity and reducing phytotoxicity.

Case Studies

Study Objective Findings
Study on Triazine Derivatives Evaluate anticancer activitySeveral derivatives showed IC50 values under 100 µM against cancer cell lines.
AChE Inhibition Study Investigate neuroprotective effectsCompounds exhibited strong AChE inhibition with potential applications for Alzheimer's disease treatment.
Herbicidal Efficacy ResearchAssess triazine herbicidesTriazines demonstrated effective weed control with reduced crop injury risk.

Mechanism of Action

The mechanism of action of Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The triazine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s hydroxyl groups and amino functionalities allow it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity .

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically influence electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Name Triazine Substituents Key Functional Groups Bioactivity/Use Molecular Weight (g/mol) References
Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate 3,5-dihydroxy Butyl ester, amino-acetate Not specified (structural focus) ~269.23* N/A
2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetamide 3,5-dioxo Acetamide Not specified 185.14
5-Amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazines 5-amino, 3-substituted-amino, 6-nitro/fluoro Nitro/fluoro aryl, thioxo Antibacterial Varies
Triflusulfuron methyl ester 4-(dimethylamino), 6-trifluoroethoxy Methyl ester, sulfonylurea Herbicide ~414.34
  • Hydroxyl vs.
  • Electron-Withdrawing Groups : Nitro/fluoro substituents in ’s analogs increase electrophilicity, aiding in antibacterial activity, whereas hydroxyl groups may favor different mechanisms .

Ester and Alkyl Chain Modifications

The butyl ester group distinguishes the target compound from shorter-chain esters (e.g., methyl in ) or amides ():

  • Metabolic Stability : Esters are prone to hydrolysis; the butyl group may slow degradation compared to shorter esters, extending half-life .

Biological Activity

Butyl 2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a triazine ring with hydroxyl substitutions that contribute to its biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its absorption and distribution in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
  • Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity against certain viruses by interfering with their replication processes .

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of COX enzymes
AntiviralReduction in viral replication

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved activation of Nrf2 pathways leading to increased expression of endogenous antioxidant enzymes .
  • Cancer Research : In vitro studies showed that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Viral Inhibition : Research indicated that the compound exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), with an effective concentration (EC50) significantly lower than other tested compounds .

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